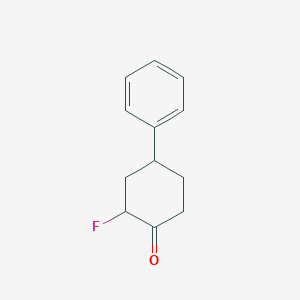

2-Fluoro-4-phenylcyclohexan-1-one

Description

Significance of Fluorine in Modifying Organic Molecular Architectures

The incorporation of fluorine into organic molecules is a powerful strategy in medicinal chemistry and materials science. mdpi.comacs.orgnih.gov Due to its high electronegativity, small size, and the strength of the carbon-fluorine bond, fluorine can profoundly influence a molecule's physical, chemical, and biological properties. nih.govacs.org The introduction of fluorine can enhance metabolic stability by blocking sites susceptible to oxidation, a crucial factor in drug design. mdpi.comacs.org Furthermore, fluorine can alter a molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.comacs.org The electron-withdrawing nature of fluorine can also modify the acidity (pKa) of nearby functional groups, influencing how a molecule interacts with biological targets. mdpi.comacs.org These modifications can lead to improved potency and selectivity of drug candidates. mdpi.com

Overview of the Cyclohexanone (B45756) Scaffold in Chemical Synthesis and Research

The cyclohexanone ring is a versatile and widely used structural motif in organic synthesis. nih.gov It serves as a key intermediate in the synthesis of a diverse range of more complex molecules, including natural products, pharmaceuticals, and materials. nih.govbohrium.comresearchgate.net The reactivity of the ketone functional group and the various positions on the cyclohexane (B81311) ring allow for a wide array of chemical transformations. nih.gov Cyclohexanone derivatives are precursors to a multitude of carbocyclic and heterocyclic scaffolds, which are prevalent in many FDA-approved drugs and bioactive compounds. nih.gov The development of new methods for the synthesis and functionalization of cyclohexanones remains an active area of research, aiming to provide efficient access to structurally complex and valuable molecules. nih.gov

Specific Research Focus on 2-Fluoro-4-phenylcyclohexan-1-one and Related Structural Motifs

Within the broader field of fluorinated cyclohexanones, this compound has emerged as a compound of interest for researchers. Its structure combines the key features of a fluorinated ketone with a phenyl substituent, offering a model system to study the interplay of these functionalities. Research on this and related molecules often focuses on developing new synthetic methods for their preparation, including asymmetric fluorination techniques to control the stereochemistry of the fluorine-bearing center. acs.orgacs.org The conformational analysis of these molecules is also a significant area of investigation, as the spatial arrangement of the fluorine and phenyl groups can greatly influence the molecule's reactivity and properties. acs.orgresearchgate.net Furthermore, understanding the reactivity of these compounds in various chemical transformations is crucial for their potential application as building blocks in the synthesis of more complex and potentially bioactive molecules. sapub.org

Key Properties of this compound

| Property | Value |

| Chemical Formula | C12H13FO |

| Molecular Weight | 192.23 g/mol enaminestore.com |

| Appearance | Not specified |

| CAS Number | 2059954-84-4 sigmaaldrich.com |

| Synonyms | rac-(2R,4R)-2-fluoro-4-phenylcyclohexan-1-one enaminestore.com |

Detailed Research Findings

The synthesis and reactivity of fluorinated cyclohexanones, including structures related to this compound, have been the subject of various research endeavors.

Synthesis

The introduction of a fluorine atom at the α-position to a ketone, such as in 2-fluoro-cyclohexanone derivatives, is a common objective in synthetic organic chemistry. Electrophilic fluorinating reagents, such as Selectfluor®, are frequently employed for this purpose. sapub.orgnih.gov The reaction often proceeds through an enol or enolate intermediate, and the regioselectivity and stereoselectivity of the fluorination can be influenced by the substrate's structure and the reaction conditions. acs.orgsapub.org For instance, the asymmetric fluorination of α-substituted cyclohexanones to generate quaternary fluorine-containing stereocenters has been achieved through dual catalysis systems, combining chiral anion phase-transfer catalysis with enamine catalysis. acs.orgacs.org

Reactivity

The presence of the electronegative fluorine atom at the 2-position of the cyclohexanone ring influences its reactivity. Fluorinated alkenes and cycloalkenes are known to be susceptible to nucleophilic attack. researchgate.net The α-fluoroketone moiety can participate in various transformations, and the phenyl group at the 4-position can also direct or influence reactions. For example, α-aryl ketones can be synthesized via the capture of an oxyallyl cation with arylboronic acids, a method that could potentially be adapted for fluorinated analogs.

Spectroscopic Data

Spectroscopic techniques are crucial for the characterization of this compound and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy provides information about the protons in the molecule, including their chemical environment and coupling interactions.

¹³C NMR spectroscopy is used to identify the carbon skeleton. The chemical shift of the carbon attached to the fluorine atom is significantly affected.

¹⁹F NMR spectroscopy is a powerful tool for directly observing the fluorine atom, and its chemical shift and coupling constants (e.g., J-coupling with adjacent protons) provide valuable structural information. sapub.orgnih.gov For instance, in a study of fluorinated 1,2-dihydropyridines, the coupling between the fluorine atom and protons on adjacent carbons was confirmed by ¹⁹F decoupling experiments. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. mdpi.com The fragmentation patterns of related arylcyclohexylamine compounds have been studied to aid in their identification. mdpi.comresearchgate.net

Conformational Analysis

The conformational preferences of substituted cyclohexanes are a fundamental aspect of stereochemistry. For this compound, the chair conformation is expected to be the most stable. researchgate.net The relative orientation of the fluorine and phenyl substituents (axial vs. equatorial) will have a significant impact on the molecule's energy and properties. The conformational analysis of related systems, such as 1-methyl-1-phenylcyclohexane and fluorinated cyclohexanes, has been studied using computational methods and experimental techniques like NMR spectroscopy. acs.orgresearchgate.netresearchgate.net These studies help in understanding the steric and electronic interactions that govern the conformational equilibrium.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-phenylcyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPOVRZUAAURWKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(CC1C2=CC=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluoro 4 Phenylcyclohexan 1 One and Analogous Fluorinated Cyclohexanones

Direct Fluorination Approaches

Direct fluorination involves the introduction of a fluorine atom into a pre-existing molecular scaffold. This approach is often favored for its atom economy and straightforwardness.

Electrophilic Fluorination Strategies for Ketones

Electrophilic fluorination is a common method for the synthesis of α-fluoroketones. This strategy typically involves the reaction of a ketone enolate or enol ether with an electrophilic fluorine source. core.ac.uk Selectfluor® (F-TEDA-BF4) is a widely used and commercially available electrophilic fluorinating agent known for its high reactivity and ease of handling. core.ac.ukresearchgate.net

The direct fluorination of ketones like cyclohexanone (B45756) derivatives with Selectfluor® generally proceeds via an enol or enolate intermediate. The reaction mechanism is believed to be a polar two-electron process, rather than a single-electron transfer pathway. core.ac.uk The reactivity of the ketone substrate towards fluorination is influenced by both steric and electronic factors. sapub.orgscispace.com For instance, the fluorination of 4-phenylcyclohexanone (B41837) using this method would yield 2-fluoro-4-phenylcyclohexan-1-one. The presence of an acid catalyst, such as p-toluenesulfonic acid, can facilitate the reaction, leading to faster product formation. rsc.org

Research has shown that the reaction conditions can be optimized to favor monofluorination over difluorination. sapub.orgscispace.com However, in some cases, difluorinated products may be obtained, particularly under forcing conditions like reflux temperatures. sapub.orgscispace.com

Table 1: Examples of Electrophilic Fluorination of Ketones

| Starting Material | Fluorinating Agent | Product | Yield (%) | Reference |

| 4-Phenylcyclohexanone | Selectfluor® | This compound | Not specified | rsc.org |

| 1,3-Cyclohexanedione | Selectfluor® | 2-Fluoro-1,3-cyclohexanedione | 50 | scispace.com |

| 2-Phenylcyclohexanone (B152291) | Selectfluor® | 2-Fluoro-2-phenylcyclohexan-1-one | Not specified | acs.org |

Asymmetric Fluorination Techniques for Cyclohexanones

The synthesis of enantiomerically pure fluorinated compounds is crucial for pharmaceutical applications. Asymmetric fluorination aims to control the stereochemistry at the newly formed carbon-fluorine bond.

While less common, the use of chiral fluorinating agents can induce enantioselectivity in the fluorination of ketones. These reagents are designed to have a chiral backbone that influences the facial selectivity of the fluorine transfer to the prochiral enolate.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. In the context of fluorination, chiral amines, particularly those derived from Cinchona alkaloids, have been successfully employed as catalysts. nih.govnih.gov These catalysts activate the ketone by forming a chiral enamine intermediate, which then reacts with an electrophilic fluorine source like Selectfluor® in an enantioselective manner. nih.gov

A significant advancement in this area is the development of dual catalysis systems. One such system combines chiral anion phase-transfer catalysis with enamine catalysis. nih.govacs.orgescholarship.org In this approach, a chiral phosphoric acid catalyst generates a lipophilic chiral ion pair with Selectfluor®, which then interacts with the chiral enamine formed from the cyclohexanone and a chiral primary amine catalyst. nih.govacs.orgunizar.es This cooperative catalysis has proven effective for the asymmetric fluorination of α-branched cyclohexanones, leading to the formation of quaternary fluorine-containing stereocenters with high enantioselectivity. acs.orgnih.govacs.orgescholarship.orgthieme-connect.com For example, the asymmetric fluorination of 4-phenylcyclohexanone using a cinchonidine-derived catalyst has been reported to proceed with high enantioselectivity (97% ee). nih.gov

Table 2: Organocatalytic Asymmetric Fluorination of Cyclohexanones

| Substrate | Catalyst System | Fluorinating Agent | Product | Yield (%) | ee (%) | Reference |

| 4-Phenylcyclohexanone | Cinchonidine-derived primary amine | Selectfluor® | (2S,4R)- or (2R,4S)-2-Fluoro-4-phenylcyclohexan-1-one | Not specified | 97 | nih.gov |

| 2-Aryl Cyclohexanones | Chiral Phosphoric Acid + Chiral Amino Acid Ester | Selectfluor® | α-Fluoro-α-aryl Cyclohexanones | Moderate | Good to Excellent | acs.orgthieme-connect.com |

| 4,4-Diphenylcyclohexanone | Organocatalyst | Not specified | (S)-2-Fluoro-4,4-diphenylcyclohexanone | 88 | 94 |

Biocatalysis offers a green and highly selective alternative for asymmetric synthesis. Engineered enzymes, such as flavin-dependent "ene"-reductases (EREDs), have been utilized in cooperative photoenzymatic systems for the enantioselective fluoroalkylation and cyclization of various substrates to produce fluorinated cyclic ketones with high yields and enantioselectivities. acs.orgnih.gov While not specifically demonstrated for this compound, this methodology represents a promising future direction for the enantioselective synthesis of such compounds.

Regioselective Control in Fluorination of Unsymmetrical Cyclohexanones

For unsymmetrical cyclohexanones, achieving regioselectivity in fluorination is a key challenge. The position of fluorination is influenced by the electronic and steric properties of the substituents on the ring. In the case of 4-substituted cyclohexanones, fluorination generally occurs at the α-position (C2 or C6). For a substrate like 4-phenylcyclohexanone, the two α-positions are equivalent. However, for substrates with different substituents at other positions, the regioselectivity of the fluorination would need to be carefully considered. acs.org The choice of catalyst and reaction conditions can play a crucial role in directing the fluorination to the desired position.

Multicomponent and Cascade Reactions

Multicomponent and cascade reactions offer an efficient and atom-economical approach to complex molecules like this compound from simple starting materials in a single operation. These reactions are characterized by the formation of multiple chemical bonds in a sequential manner without the need to isolate intermediates.

One-Pot Fluorination and Robinson Annulation Sequences for Fluorinated Cyclohexenones

A powerful strategy for the asymmetric synthesis of fluorinated cyclohexenones involves a one-pot sequence combining fluorination and a Robinson annulation. mdpi.comnih.govresearchgate.net This methodology allows for the creation of chiral centers with high enantiomeric excess (ee) and diastereomeric ratios (dr).

The process typically begins with the fluorination of a β-ketoester using an electrophilic fluorinating agent, such as Selectfluor™. This is followed by the addition of a chalcone (B49325) and an organocatalyst, often a cinchona alkaloid derivative, to initiate the Robinson annulation. mdpi.com The annulation proceeds through a Michael addition followed by an intramolecular aldol (B89426) condensation to form the cyclohexenone ring. Researchers have successfully synthesized a range of 6-fluorocyclohex-2-en-1-ones and 4,6-difluorocyclohex-2-en-1-ones using this approach. mdpi.comnih.gov For instance, the reaction of an α-fluoro-β-ketoester with a chalcone in the presence of a cinchona alkaloid amine catalyst can produce fluorocyclohexenones with up to 99% ee and a 20:1 dr. mdpi.comresearchgate.net

Table 1: One-pot Synthesis of 6-fluorocyclohex-2-en-1-ones

| Entry | Chalcone | Catalyst | Yield (%) | ee (%) | dr |

| 1 | 6a | cat-1 | 82 | 95 | 10:1 |

| 2 | 6b | cat-1 | 85 | 96 | 12:1 |

| 3 | 6c | cat-1 | 78 | 93 | 8:1 |

| Data sourced from a study on one-pot fluorination and organocatalytic Robinson annulation. mdpi.com |

Michael Addition Reactions in Fluorinated Cyclohexanone Synthesis

The Michael addition is a fundamental carbon-carbon bond-forming reaction that plays a pivotal role in the synthesis of fluorinated cyclohexanones. researchgate.netresearchgate.net In the context of the Robinson annulation described above, the Michael addition of the enolate of the α-fluoro-β-ketoester to the chalcone is the initial and crucial step. mdpi.comnih.govresearchgate.net

Furthermore, Michael addition reactions can be employed in other synthetic routes. For example, the conjugate addition of a nucleophile to a fluorinated Michael acceptor can be a key step. researchgate.net While the use of fluorinated substrates as Michael acceptors is less common, it presents a viable pathway to introduce fluorine into the cyclohexanone ring system. researchgate.net The development of efficient catalysts, such as KF/Al2O3, has facilitated the Michael addition of diones like dimedone to chalcones, a reaction that can be adapted for the synthesis of more complex cyclohexanone derivatives. researchgate.net

Precursor-Based Synthetic Routes

The synthesis of this compound can also be achieved through the modification of pre-existing molecular frameworks. These precursor-based routes offer a more controlled and often more direct approach to the target molecule.

Synthesis via Fluorinated Chalcones as Intermediates

Fluorinated chalcones are versatile intermediates in the synthesis of a wide array of fluorinated heterocyclic and carbocyclic compounds. nih.govmdpi.comscholarsresearchlibrary.comorientjchem.org The Claisen-Schmidt condensation of a fluorinated aromatic aldehyde with an acetophenone (B1666503), or vice versa, provides a straightforward route to these precursors. mdpi.comscholarsresearchlibrary.com

Once the fluorinated chalcone is synthesized, it can undergo a Robinson annulation with a suitable ketone, such as cyclohexanone, to construct the fluorinated cyclohexanone ring system. This approach allows for the strategic placement of the fluorine atom on the phenyl ring. For instance, the reaction of a fluorinated chalcone with a cyclohexanone enolate would lead to a Michael adduct, which can then be cyclized to form the desired this compound derivative.

Table 2: Synthesis of Chalcone Derivatives

| Ketone | Aldehyde | Catalyst | Yield (%) |

| Aryl methyl ketone | Substituted benzaldehyde | Flyash:H2SO4 (Microwave) | >70 |

| 2-Hydroxy acetophenone | Substituted benzaldehyde | KOH (Stirring) | - |

| Data compiled from various synthetic methods for chalcones. scholarsresearchlibrary.com |

Deoxyfluorination Reactions of Cyclohexanone Precursors

Deoxyfluorination is a direct method for introducing a fluorine atom by converting a hydroxyl group to a C-F bond. Reagents such as diethylaminosulfur trifluoride (DAST) are commonly employed for this transformation. The synthesis of this compound could be envisioned through the deoxyfluorination of a corresponding hydroxycyclohexanone precursor, namely 2-hydroxy-4-phenylcyclohexan-1-one.

However, deoxyfluorination reactions on cyclohexane (B81311) rings, particularly those with a vicinal phenyl substituent, can be susceptible to rearrangements. core.ac.ukresearchgate.net The involvement of the aryl ring in neighboring group participation can lead to the formation of phenonium ion intermediates, resulting in unexpected rearranged products. core.ac.ukresearchgate.net Therefore, careful control of the reaction conditions and substrate design is crucial to achieve the desired stereochemical outcome and avoid these side reactions. For example, studies on the fluorination of diepoxide and diol precursors of phenylcyclohexanes have highlighted the potential for such rearrangements. core.ac.ukresearchgate.net

Table 3: Deoxyfluorination of Cyclohexanol Derivatives

| Substrate | Reagent | Product | Yield (%) |

| Cyclohexanone derivatives | DAST | Gem-difluoro or monofluoro derivatives | 25-75 |

| Diepoxide/Diol precursors | 3HF.NEt3 | Fluorinated cyclohexanes (with rearrangements) | - |

| Yields are approximate and depend on specific substrates and conditions. core.ac.uk |

Derivatization of Phenylcyclohexanone Systems

Another viable synthetic strategy involves the direct fluorination of a 4-phenylcyclohexanone precursor. chemsynthesis.com Electrophilic fluorinating agents like Selectfluor™ can be used to introduce a fluorine atom at the α-position of the ketone. mdpi.commdpi.com The regioselectivity of this reaction can be controlled by the reaction conditions and the nature of the substrate.

For instance, the direct fluorination of silyl (B83357) enol ethers derived from 4-phenylcyclohexanone can provide a regioselective route to this compound. This method has been successfully applied to the synthesis of various α-fluoroketones.

Condensation Reactions for Substituted Benzylidene-4-phenylcyclohexanone Derivatives

The synthesis of benzylidene-4-phenylcyclohexanone derivatives often serves as a crucial step in the construction of more complex molecular architectures. A common and effective method for this transformation is the Claisen-Schmidt condensation, a base-catalyzed reaction between a ketone and an aromatic aldehyde. sebhau.edu.lyresearchgate.net

In a typical procedure, 4-phenylcyclohexanone is reacted with a substituted benzaldehyde, such as 4-fluorobenzaldehyde, in the presence of a base. rjpbcs.com Catalysts like solid sodium hydroxide (B78521) or potassium hydroxide have been shown to be effective, often in a solvent-free grinding technique, which presents an environmentally benign approach with high yields. researchgate.net For instance, the reaction of 4-phenylcyclohexanone with various aldehydes can be carried out in the presence of cuprous oxide and cesium carbonate as catalysts to afford the corresponding benzylidene-4-phenylcyclohexanone derivatives. rjpbcs.com

These condensation reactions are foundational for creating α,β-unsaturated ketones, which are versatile intermediates in organic synthesis. sebhau.edu.ly The resulting benzylidene derivatives can then undergo further transformations to introduce additional functional groups or to construct fused ring systems. rjpbcs.com

Table 1: Examples of Condensation Reactions for Benzylidene-4-phenylcyclohexanone Derivatives rjpbcs.com

| Aldehyde Reactant | Catalyst | Product |

|---|---|---|

| 4-Fluorobenzaldehyde | Cuprous oxide, Cs2CO3 | 2-(4-Fluorobenzylidene)-4-phenylcyclohexanone |

| 4-Chlorobenzaldehyde | Cuprous oxide, Cs2CO3 | 2-(4-Chlorobenzylidene)-4-phenylcyclohexanone |

| 2,6-Dimethoxybenzaldehyde | Cuprous oxide, Cs2CO3 | 2-(2,6-Dimethoxybenzylidene)-4-phenylcyclohexanone |

α-Arylation Reactions via Oxyallyl Cation Capture with Arylboronic Acids

A modern and powerful strategy for the α-arylation of ketones involves the generation and capture of transient oxyallyl cations. This umpolung strategy, which reverses the normal polarity of the ketone α-position, allows for the formation of a carbon-carbon bond with an aryl nucleophile. researchgate.netacs.org

This transition metal-free approach involves the reaction of an α-functionalized ketone with a Lewis acid to generate the oxyallyl cation. acs.org This electrophilic intermediate is then intercepted by an arylboronic acid, a readily available and versatile nucleophile. rsc.orgacs.org This method provides a complementary approach to traditional transition metal-catalyzed α-arylation reactions. acs.org

The reaction tolerates a broad range of substrates and provides α-arylated ketones in moderate to good yields under simple reaction conditions. rsc.orgacs.org This methodology has been successfully applied to the synthesis of various α-aryl ketones, demonstrating its utility in constructing complex molecular frameworks. jst.go.jp The capture of the oxyallyl cation can be achieved with a variety of arylboronic acids, allowing for the introduction of diverse aryl groups at the α-position of the cyclohexanone ring. rsc.org

Grignard Reagent Applications in Cyclohexanone Derivatization

Grignard reagents are highly versatile organometallic compounds that serve as potent carbon-based nucleophiles. masterorganicchemistry.com Their application in the derivatization of cyclohexanones allows for the introduction of a wide array of alkyl and aryl groups. diva-portal.org

The fundamental reaction involves the nucleophilic addition of the Grignard reagent to the carbonyl carbon of the cyclohexanone. This addition forms a new carbon-carbon bond and, after an acidic workup, yields a tertiary alcohol. masterorganicchemistry.com For example, reacting a cyclohexanone with a specific Grignard reagent can introduce a desired substituent at the carbonyl position, which can then be further manipulated.

While Grignard reagents are powerful, their high reactivity necessitates careful control of reaction conditions to avoid side reactions. diva-portal.org For instance, in the context of creating more complex structures, Grignard reagents can be used in ortho-metalation of N-oxides, followed by the addition of a ketone like cyclohexanone as an electrophile. diva-portal.org This demonstrates the adaptability of Grignard chemistry in multi-step synthetic sequences.

Stereospecific and Stereoselective Synthesis of Fluorinated Cyclohexanones

The introduction of fluorine into organic molecules can significantly alter their physical and biological properties. st-andrews.ac.uk Consequently, the development of stereospecific and stereoselective methods for the synthesis of fluorinated cyclohexanones is of considerable interest. acs.orgnih.gov

One prominent approach involves the asymmetric fluorination of α-branched cyclohexanones. This can be achieved through dual-catalysis systems, for example, combining chiral anion phase-transfer catalysis with enamine catalysis. acs.orgnih.gov This method allows for the direct asymmetric fluorination to generate quaternary fluorine-containing stereocenters with high enantioselectivity. acs.orgnih.gov Chiral primary-secondary diamines have also been employed to catalyze asymmetric Robinson annulations to produce highly substituted fluorinated chiral cyclohexenones with excellent enantioselectivities and diastereoselectivities. nih.gov

Electrophilic fluorinating reagents, such as Selectfluor®, are commonly used in these transformations. sapub.org The reaction conditions, including the choice of catalyst and solvent, are crucial for achieving high stereocontrol. acs.orgmdpi.com For instance, the direct fluorination of cyclic ketones with Selectfluor® can yield α-fluorinated products, with the reactivity and selectivity being influenced by both steric and electronic factors of the substrate. sapub.org

The stereochemical outcome of these reactions is critical, as different stereoisomers can exhibit distinct properties. st-andrews.ac.uk X-ray crystallography and NMR spectroscopy are essential tools for determining the absolute configurations and conformational preferences of the resulting fluorinated cyclohexanone derivatives. beilstein-journals.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Benzylidene-4-phenylcyclohexanone |

| 4-Phenylcyclohexanone |

| 4-Fluorobenzaldehyde |

| 2-(4-Fluorobenzylidene)-4-phenylcyclohexanone |

| 4-Chlorobenzaldehyde |

| 2-(4-Chlorobenzylidene)-4-phenylcyclohexanone |

| 2,6-Dimethoxybenzaldehyde |

| 2-(2,6-Dimethoxybenzylidene)-4-phenylcyclohexanone |

| 4-(Dimethylamino)benzaldehyde |

| 2-(4-(Dimethylamino)benzylidene)-4-phenylcyclohexanone |

| Arylboronic acid |

Stereochemical Investigations and Conformational Analysis of 2 Fluoro 4 Phenylcyclohexan 1 One Systems

Stereoisomerism and Diastereoselectivity in Fluorinated Cyclohexanones

The presence of multiple chiral centers in 2-fluoro-4-phenylcyclohexan-1-one gives rise to several stereoisomers. The relative orientation of the fluorine and phenyl substituents, as well as their positions relative to the carbonyl group, dictates the formation of diastereomers. The synthesis of these compounds often involves diastereoselective reactions, where one diastereomer is preferentially formed over others.

Research into the synthesis of fluorinated cyclohexanones has demonstrated that the diastereoselectivity can be controlled to a significant extent. For instance, the Robinson annulation, a classic method for forming six-membered rings, has been adapted to produce fluorinated cyclohexenones with high diastereoselectivity. nih.govmdpi.com Similarly, photocatalyzed cascade cyclization reactions have been employed to synthesize highly functionalized monofluorocyclohexenes with excellent diastereomeric ratios. researchgate.net The choice of reagents and reaction conditions plays a crucial role in directing the stereochemical outcome. For example, the use of specific catalysts can favor the formation of a particular diastereomer.

The relative stability of the different diastereomers is influenced by a combination of steric and electronic factors. The bulky phenyl group and the electronegative fluorine atom create a complex conformational landscape that determines the preferred arrangement of substituents on the cyclohexane (B81311) ring.

Enantioselective Control in Synthetic Pathways

Beyond diastereoselectivity, achieving control over the enantiomeric purity of this compound is a key objective in asymmetric synthesis. The biological activity of chiral molecules is often enantiomer-dependent, making the synthesis of single enantiomers highly desirable. ntu.edu.sg

Strategies for Achieving High Enantiomeric Purity

Several strategies have been developed to achieve high enantiomeric purity in the synthesis of fluorinated cyclohexanones. Organocatalysis has emerged as a powerful tool in this regard. Chiral amines, such as those derived from cinchona alkaloids, have been successfully used to catalyze asymmetric Robinson annulation reactions, affording fluorinated cyclohexenones with excellent enantiomeric excess (ee). mdpi.com

Another effective approach involves the use of chiral anion phase-transfer catalysis in combination with enamine catalysis. This dual-catalysis system has been applied to the asymmetric fluorination of α-branched cyclohexanones, resulting in the formation of quaternary fluorine-containing stereocenters with high enantioselectivity. acs.orgacs.org The careful matching of the two chiral catalysts is essential for the success of this method. acs.org

Furthermore, enzymatic reductions offer a green and efficient alternative for the synthesis of enantiomerically pure fluorinated compounds. researchgate.net Enzymes can exhibit high selectivity for one enantiomer, leading to products with high ee. researchgate.net

Below is a table summarizing some of the strategies employed for the enantioselective synthesis of fluorinated cyclohexanones:

| Strategy | Catalyst/Reagent | Key Features | Reported Enantiomeric Excess (ee) |

| Asymmetric Robinson Annulation | Cinchona alkaloid amines | One-pot reaction, forms two stereocenters. mdpi.com | Up to 99% ee. mdpi.com |

| Dual Catalysis | Chiral phosphoric acid and primary amine | Asymmetric fluorination of α-branched ketones. acs.orgacs.org | High enantioselectivities. acs.org |

| Rhodium-Catalyzed Asymmetric Addition | [Rh]-binap complex | Conjugate addition of arylboronic acids. ntu.edu.sg | Not specified for this exact compound. |

| Enzymatic Reduction | Isolated enzymes | Highly concentrated and economical processes. researchgate.net | High ee achievable. researchgate.net |

Determination of Absolute Configurations

Determining the absolute configuration of the synthesized enantiomers is a critical step in asymmetric synthesis. X-ray crystallography is a definitive method for establishing the three-dimensional arrangement of atoms in a molecule. acs.org When a suitable crystal of a single enantiomer or a diastereomeric salt can be obtained, its structure can be unambiguously determined. acs.orgdicp.ac.cn

In cases where X-ray crystallography is not feasible, spectroscopic methods, particularly NMR spectroscopy, in conjunction with chiral derivatizing agents or chiral solvating agents, can be used to deduce the absolute configuration. Additionally, comparison of optical rotation values with those of known compounds can provide evidence for the absolute configuration. semanticscholar.org

Ring Conformation and Conformational Equilibria in Fluorinated Cyclohexanones

The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. byjus.com The introduction of substituents, particularly an electronegative fluorine atom, significantly influences the conformational preferences and dynamics of the ring.

Influence of Fluorine Atom on Cyclohexane Ring Conformation and Inversion

The fluorine atom, despite its small size, exerts a powerful influence on the conformation of the cyclohexane ring due to its high electronegativity. nih.gov This effect is a combination of steric and electronic interactions. The chair conformation is the most stable for cyclohexane and its derivatives, and the molecule can undergo a "ring flip" between two chair conformations. byjus.com In substituted cyclohexanes, the substituents can occupy either axial or equatorial positions.

The introduction of a fluorine atom can alter the relative stability of the two chair conformers. For instance, in some selectively fluorinated methoxycyclohexanes, a counter-intuitive preference for the axial conformer has been observed. nih.govst-andrews.ac.uk This phenomenon, termed a pseudo-anomeric effect, is attributed to stabilizing electrostatic interactions between the axial hydrogen atoms and the oxygen of the methoxy (B1213986) group, which are enhanced by the presence of electronegative fluorine atoms. nih.govst-andrews.ac.uk

The barrier to ring inversion can also be affected by fluorine substitution. Studies on perfluorocyclohexane (B1265658) have shown that at low temperatures, the rate of inversion decreases sufficiently to observe distinct signals for axial and equatorial fluorine atoms in the 19F NMR spectrum. rsc.org

Steric and Electronic Effects of Fluorine Substitution on Ring Dynamics

The influence of fluorine on the conformational dynamics of the cyclohexane ring is a result of a delicate balance between steric and electronic effects. sapub.org

Steric Effects: The steric bulk of the fluorine atom is relatively small, comparable to that of a hydrogen atom. nih.gov However, the C-F bond is longer than the C-H bond, which can lead to increased steric interactions in certain conformations.

Electronic Effects: The high electronegativity of fluorine leads to a significant polarization of the C-F bond, creating a dipole moment. researchgate.net This can result in dipole-dipole interactions and hyperconjugative effects that influence conformational preferences. For example, in 1,3-diaxial arrangements, the parallel C-F bonds create a highly polar "fluorine face" on the cyclohexane ring. researchgate.net

In the case of this compound, the interplay of these effects is complex. The bulky phenyl group generally prefers an equatorial position to minimize steric strain. The preference of the fluorine atom for an axial or equatorial position will depend on a combination of factors, including:

A-value: The conformational preference of a substituent, which is a measure of the energy difference between the axial and equatorial conformers.

Gauche interactions: Steric repulsion between substituents on adjacent carbons.

Dipole-dipole interactions: Repulsive or attractive forces between the C-F and C=O bond dipoles.

Hyperconjugative interactions: The donation of electron density from a filled bonding orbital to an adjacent empty antibonding orbital.

Computational studies, such as DFT calculations, are often employed to model the conformational equilibria and to quantify the energetic differences between various conformers. nih.govnih.gov These theoretical methods, in combination with experimental techniques like NMR spectroscopy, provide a detailed picture of the conformational landscape of fluorinated cyclohexanones. nih.govacs.org

Below is a data table summarizing the key steric and electronic effects of fluorine substitution:

| Effect | Description | Impact on Conformation |

| Steric | Small van der Waals radius, but longer C-F bond length compared to C-H. nih.gov | Can lead to increased 1,3-diaxial interactions if fluorine is in an axial position. |

| Electronic (Inductive) | High electronegativity polarizes the C-F bond. nih.gov | Influences the electron distribution in the ring, affecting reactivity and interactions with other polar groups. |

| Electronic (Dipole-Dipole) | The C-F bond has a significant dipole moment. researchgate.net | Can lead to repulsive or attractive interactions with other polar bonds, such as the C=O bond, influencing conformational stability. |

| Electronic (Hyperconjugation) | Interaction between the C-F σ* antibonding orbital and adjacent σ bonds. | Can stabilize certain conformations, contributing to the anomeric effect in related systems. |

| Pseudo-Anomeric Effect | Stabilizing electrostatic interaction between axial hydrogens and an oxygen atom, enhanced by fluorine. nih.govst-andrews.ac.uk | Can lead to a preference for an axial orientation of a substituent that would normally prefer an equatorial position. nih.govst-andrews.ac.uk |

Computational Approaches to Conformational Landscape and Energy Minimization

Computational chemistry provides powerful tools for investigating the three-dimensional structures and relative stabilities of molecules like this compound. Through methods such as Density Functional Theory (DFT) and ab initio calculations, it is possible to map the potential energy surface of the molecule, identify stable conformers, and determine their relative energies. These theoretical approaches are essential for understanding how the substituents (fluoro and phenyl groups) influence the geometry of the cyclohexanone (B45756) ring.

For substituted cyclohexanones, the chair conformation is generally the most stable. However, the presence of substituents at the C-2 and C-4 positions leads to a complex interplay of steric and stereoelectronic effects that govern the preferred orientation (axial or equatorial) of each group. Computational models are used to quantify these interactions and predict the lowest energy (ground-state) conformation for each stereoisomer.

Research on simpler, related systems provides a foundation for understanding the conformational behavior of this compound. Studies on 2-halocyclohexanones have been particularly informative. For 2-fluorocyclohexanone, theoretical calculations have shown that in the vapor phase, the conformation with an axial fluorine atom is more stable than the equatorial conformer. researchgate.netpsu.edursc.org This preference is attributed to favorable stereoelectronic interactions, specifically hyperconjugation between the lone pair of the halogen and the antibonding orbital (π*) of the carbonyl group, often referred to as a generalized anomeric effect. tandfonline.comresearchgate.net However, in solvents, the equatorial conformer becomes more stable due to its larger dipole moment interacting more favorably with the solvent medium. researchgate.netpsu.edu

Computational energy minimization studies typically involve the following steps:

Geometry Optimization: The starting three-dimensional structure of a conformer is adjusted iteratively until a stationary point on the potential energy surface is found, representing a local energy minimum.

Frequency Calculations: These calculations are performed on the optimized geometry to confirm that it is a true energy minimum (i.e., has no imaginary frequencies) and to derive thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections.

Relative Energy Calculation: The total energies of different conformers are compared to determine their relative stabilities. The conformer with the lowest energy is the most stable.

Various levels of theory and basis sets can be employed for these calculations. A common and reliable method for such organic molecules is DFT with the B3LYP functional and a basis set like 6-311+G(d,p). tandfonline.comresearchgate.net More advanced ab initio methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) theory can provide even higher accuracy, though at a greater computational cost. psu.edunih.gov

The results from these computational studies are often presented in data tables that summarize the relative energies of the key conformers for each diastereomer (cis and trans).

Table 1: Representative Calculated Relative Energies for Conformers of cis-2-Fluoro-4-phenylcyclohexan-1-one

This table illustrates the type of data generated from computational analysis for the cis isomer, where both substituents are on the same face of the ring. The two primary chair conformers are in equilibrium.

| Conformer | 2-Fluoro Position | 4-Phenyl Position | Calculated Relative Energy (kcal/mol) |

| Chair A | Axial | Equatorial | 0.00 (Reference) |

| Chair B | Equatorial | Axial | > 3.00 |

Table 2: Representative Calculated Relative Energies for Conformers of trans-2-Fluoro-4-phenylcyclohexan-1-one

This table illustrates the type of data generated for the trans isomer, where the substituents are on opposite faces of the ring.

| Conformer | 2-Fluoro Position | 4-Phenyl Position | Calculated Relative Energy (kcal/mol) |

| Chair C | Equatorial | Equatorial | 0.00 (Reference) |

| Chair D | Axial | Axial | > 4.00 |

Note: In the trans configuration, the diequatorial conformer (Chair C) is strongly favored as it avoids the significant 1,3-diaxial repulsions that would occur in the diaxial conformer (Chair D).

These computational models provide detailed insight into the conformational preferences that are not always accessible through experimental means alone. They allow for a systematic evaluation of the subtle balance of forces—steric hindrance, dipole-dipole interactions, and orbital hyperconjugation—that dictates the structural and, consequently, the reactive properties of complex molecules like this compound.

Reaction Mechanisms and Reactivity Profiles of 2 Fluoro 4 Phenylcyclohexan 1 One

Chemoselectivity and Regioselectivity in Reactions of Fluorinated Cyclohexanones

The introduction of a fluorine atom onto a cyclohexanone (B45756) ring significantly influences the selectivity of its reactions. In the case of 2-Fluoro-4-phenylcyclohexan-1-one, the high electronegativity of the fluorine atom creates a strong inductive effect, which modulates the reactivity of adjacent functional groups.

Research into the electrophilic fluorination of α-substituted cyclohexanones has demonstrated that high regioselectivity can be achieved, with fluorination occurring exclusively at the α-position of the ketone. acs.org This selectivity highlights the ability to precisely install the fluorine atom, even in the presence of other potentially reactive sites like alkenes or alkynes, which remain untouched under mild fluorinating conditions. acs.org

Furthermore, the fluorine substituent can direct the outcome of reactions at remote positions. For instance, in the oxidation of cycloalkanols, the presence of a fluorine atom can deactivate the α-C-H bond. This deactivation makes the C-H bonds at more distant carbons, such as the C4 position, more susceptible to oxidation, showcasing a reversal of typical reactivity patterns. acs.org Ligand selection in catalysis also plays a crucial role. In the palladium-catalyzed aerobic dehydrogenation of cyclohexanones, specific ligands like dimethylsulfoxide (DMSO) can chemoselectively yield the cyclohexenone product, preventing further oxidation to the corresponding phenol. nih.gov This level of control is essential when multiple reaction pathways are possible.

The Pauson-Khand reaction provides another example of regiochemical control, where a fluoroalkyl group on an alkyne directs its incorporation to the α-position of the resulting cyclopentenone. beilstein-journals.org This directing effect underscores the powerful influence of fluorine in governing the regiochemical outcomes of complex cyclizations.

Nucleophilic Reactions at the Carbonyl Center and α-Positions

The electron-withdrawing nature of the α-fluorine atom enhances the electrophilicity of the carbonyl carbon in this compound, making it a prime target for nucleophilic attack.

Carbonyl Addition Reactions (e.g., Grignard Additions)

Grignard reactions involving α-fluoroketones are a key method for forming C-C bonds and creating complex alcohols. The reaction of Grignard reagents, such as phenylmagnesium bromide, with fluorinated ketone precursors proceeds via nucleophilic addition to the carbonyl group. smolecule.com This typically results in the formation of a tertiary alcohol after an aqueous workup. smolecule.com

Studies on related fluoroalkylated esters have shown that careful temperature control is critical to achieving selective monoaddition of the Grignard reagent to the carbonyl group, as subsequent reductions can occur at higher temperatures. researchgate.net The use of specific substrates, like N-methoxy-N-methylamides (Weinreb amides), can also prevent over-addition by forming a stable chelated intermediate that collapses only upon acidic workup. google.com

Table 1: Examples of Grignard-type Reactions with Fluorinated Carbonyl Compounds

| Substrate Type | Grignard Reagent | Key Condition | Product Type | Reference |

| Fluoroalkylated Ester | Phenylmagnesium bromide | Low Temperature (-40 °C) | Ketone (Monoaddition) | researchgate.net |

| α-Chloro-Weinreb Amide | Arylmagnesium bromide | 0 °C to 25 °C | α-Chloro Ketone | google.com |

| 4-Hydroxycyclohexanone | p-Fluorophenylmagnesium bromide | Room Temperature | 1-(p-Fluorophenyl)-1,4-cyclohexanediol | google.com |

Condensation Reactions (e.g., Aldol (B89426) Condensation)

The increased acidity of the α-protons due to the adjacent fluorine atom makes fluorinated ketones suitable substrates for aldol condensation reactions. However, the same inductive effect can also make the carbonyl group highly electrophilic. Catalytic asymmetric aldol reactions have been successfully developed for α-fluorinated ketones, allowing for the synthesis of chiral fluorinated dihydroxy derivatives. nih.gov By carefully selecting the chiral ligands, it is possible to control the diastereoselectivity of the reaction, yielding either syn- or anti-aldol adducts with high enantioselectivity. nih.govresearchgate.net

Various catalytic systems, including zinc-based catalysts and recyclable fluorous organocatalysts, have been employed to facilitate these transformations under mild conditions, demonstrating broad substrate scope and functional group tolerance. thieme-connect.comnih.gov However, self-condensation can sometimes be an unwanted side reaction, for example, during the hydrolysis of fluorinated enol silyl (B83357) ethers. cas.cn

Table 2: Catalytic Systems for Aldol Reactions of α-Fluorinated Ketones

| Catalyst System | Key Feature | Product | Reference |

| Chiral Ligand/Metal Complex | Diastereodivergent (syn/anti) | Enantioenriched fluorinated 1,2-dihydroxy derivatives | nih.gov |

| Bifunctional Iminophosphorane (BIMP) | Strong Brønsted basicity | α-Fluorinated chiral tertiary alcohols | researchgate.net |

| Zinc/(R,R)-prophenol | High enantio- and diastereoselectivity | Chiral β-fluoroamines and alcohols | thieme-connect.com |

| Fluorous Sulfonamide Organocatalyst | Recyclable catalyst | Aldol adducts with high ee% | nih.gov |

Oxime Formation

Like other ketones, this compound is expected to react with hydroxylamine (B1172632) to form the corresponding oxime. For the non-fluorinated analog, 2-phenylcyclohexanone (B152291), this reaction proceeds readily in an ethanol/water mixture to produce 2-phenylcyclohexanone oxime. The resulting oximes can be valuable intermediates; for example, their thermal cyclization can lead to the formation of tetrahydrocarbazole derivatives. The formation of tosylhydrazones from the parent ketone is also a known transformation, enabling further synthesis of heterocyclic compounds. Given the enhanced electrophilicity of the carbonyl in the fluorinated compound, this reaction is anticipated to proceed efficiently.

Electrophilic Reactions on the Cyclohexanone Ring and Phenyl Moiety

The presence of two distinct reactive regions—the enolizable cyclohexanone ring and the aromatic phenyl moiety—leads to competition in electrophilic reactions. The outcome is often dependent on the nature of the electrophile and the reaction conditions.

Electrophilic fluorination using reagents like Selectfluor typically occurs at the α-carbon of the ketone via an enol or enolate intermediate. acs.org These conditions are often mild enough that the aromatic ring, even when substituted with potentially oxidizable groups like iodide, remains unreactive. acs.org However, with stronger electrophilic systems, such as those generated from MnO2 and pyridinium (B92312) polyhydrogenofluoride, halogenation can occur preferentially at the aromatic positions for certain ketone substrates. mdpi.org

Studies on related phenyl-fluorocyclohexane systems have shown that the phenyl ring can undergo standard electrophilic aromatic substitution reactions such as nitration and halogenation. st-andrews.ac.ukresearchgate.net This allows for the elaboration of the phenyl moiety without disturbing the fluorinated aliphatic ring, providing a pathway to a diverse range of derivatives. researchgate.net

Oxidation and Reduction Pathways

The oxidation and reduction of this compound can be directed at either the carbonyl group or other positions on the molecule.

The reduction of the carbonyl group is highly influenced by the stereochemistry of the α-fluorine atom. For cyclohexanones with an axial α-fluorine, reduction with bulky reagents like L-selectride is highly selective for axial attack, yielding the corresponding equatorial alcohol. acs.org Less hindered reducing agents like sodium borohydride (B1222165) (NaBH₄) can also provide high selectivity, especially in solvents like ethanol. acs.org

The oxidation of the cyclohexanone ring can lead to the corresponding α,β-unsaturated enone. Palladium catalysts have been shown to effectively catalyze the aerobic dehydrogenation of cyclohexanones to cyclohexenones. nih.gov In related fluorinated systems, oxidative cleavage of the phenyl ring has been achieved using powerful oxidizing agents like ruthenium(III) chloride with sodium periodate, converting the aromatic ring into a carboxylic acid. st-andrews.ac.uk This demonstrates that under harsh conditions, the phenyl ring can be the site of oxidation.

Selective Oxidation Reactions (e.g., Baeyer-Villiger Oxidation, Enzymatic Oxidation)

The oxidation of ketones is a fundamental transformation in organic synthesis. For α-fluoroketones, these reactions are influenced by the strong electron-withdrawing nature and stereoelectronic effects of the fluorine substituent.

Baeyer-Villiger Oxidation:

The Baeyer-Villiger (BV) oxidation converts ketones to esters or cyclic ketones (lactones) using peroxyacids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or other peroxides. wikipedia.org The reaction proceeds via the Criegee intermediate, and the migratory aptitude of the adjacent carbon groups determines the regioselectivity of the product. Generally, the group that can better stabilize a positive charge preferentially migrates.

However, in α-substituted cyclic ketones, stereoelectronic effects play a crucial role. wikipedia.org Specifically, the primary stereoelectronic effect dictates that the migrating group must be anti-periplanar to the weak O-O bond in the Criegee intermediate to allow for optimal orbital overlap. wikipedia.orgwhiterose.ac.uk Studies on α-fluorocyclohexanones have demonstrated that this stereoelectronic requirement can override the typical migratory aptitude based on carbocation stability. whiterose.ac.uk For an equatorially substituted α-fluorocyclohexanone, the more electron-poor, fluorine-bearing carbon atom is observed to migrate because it is correctly aligned anti-periplanar to the peroxide bond. whiterose.ac.uk

Furthermore, research has shown that the fluorine atom at the α-position can enhance the rate of the Baeyer-Villiger oxidation compared to the corresponding non-fluorinated ketones. researchgate.net This enhanced reactivity is attributed to the inductive effect of the fluorine atom, which increases the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by the peroxyacid. Theoretical and experimental studies on aliphatic fluoroketones have shown only a small energetic difference in the transition states for the migration of the fluorinated substituent versus the alkyl substituent. acs.org

Enzymatic Oxidation:

Baeyer-Villiger monooxygenases (BVMOs) are enzymes that catalyze BV oxidations with high regio- and enantioselectivity. wikipedia.orgwhiterose.ac.uk These enzymes utilize a flavin adenine (B156593) dinucleotide (FAD) cofactor and molecular oxygen to perform the oxidation. wikipedia.org While specific studies on the enzymatic BV oxidation of this compound are not widely reported, BVMOs are known to be excellent biocatalysts for the synthesis of chiral lactones from cyclic ketones. whiterose.ac.uk

Conversely, other enzymatic activities have been explored. For instance, some transaminases have been found to exhibit a promiscuous hydrodefluorinase activity, cleaving the C-F bond in α-fluoroketones to yield the defluorinated ketone. researchgate.net This process occurs under mild aqueous conditions and can be regio- or stereoselective. researchgate.net Additionally, cyclohexanone monooxygenase (CHMO) has been utilized in the photoinduced synthesis of α-fluoroketones through a reductive dehalogenation mechanism, which represents the reverse of an oxidative process. scirp.orgspringernature.com

Table 1: Predicted Regioselectivity in Baeyer-Villiger Oxidation

| Starting Ketone | Oxidant | Predicted Major Lactone Product | Rationale |

|---|---|---|---|

| This compound | m-CPBA | 7-Fluoro-5-phenyl-oxepan-2-one | Migration of the more substituted C6, assuming the phenyl group dictates a conformation where C6 is anti-periplanar to the O-O bond in the Criegee intermediate. |

| 4-Phenylcyclohexan-1-one | m-CPBA | 5-Phenyl-oxepan-2-one | Migration of the more substituted carbon (tertiary C-H at C4 is less likely to migrate than secondary C-H at C2/C6). |

Selective Reduction Reactions

The reduction of the carbonyl group in this compound yields the corresponding 2-fluoro-4-phenylcyclohexan-1-ol. This reaction creates a second stereocenter, leading to the possibility of four different stereoisomers. The stereochemical outcome is highly dependent on the reducing agent and reaction conditions.

Chemical Reduction:

Standard hydride reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for ketone reduction. The stereoselectivity of these reductions in cyclic ketones is governed by factors such as steric hindrance (Felkin-Anh model) and torsional strain. For cyclohexanones, axial attack of the hydride is generally favored, leading to an equatorial alcohol, as this avoids steric clash with the axial hydrogens at the C-3 and C-5 positions. However, the presence of substituents, particularly at the α-position, can alter this preference. The bulky phenyl group at C-4 will also influence the conformational equilibrium of the ring and, consequently, the trajectory of the nucleophilic attack.

Enzymatic Reduction:

Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to alcohols. acs.org They are widely used for the synthesis of enantiomerically pure alcohols. By selecting the appropriate KRED, it is possible to achieve high diastereomeric and enantiomeric excess in the reduction of α-fluoro-β-ketoesters through a process known as dynamic reductive kinetic resolution (DYRKR). alaska.edualaska.edu This approach allows for the synthesis of specific syn- or anti-diastereomers of the corresponding α-fluoro-β-hydroxy esters. alaska.edu While specific KREDs for this compound are not detailed in the literature, the principles from related substrates suggest that biocatalytic reduction is a viable strategy for accessing specific stereoisomers of 2-fluoro-4-phenylcyclohexan-1-ol. acs.orgalaska.edu Marine-derived fungi have also been shown to be effective biocatalysts for the enantioselective reduction of various prochiral ketones. nih.gov

Table 2: Potential Stereochemical Outcomes of Reduction

| Reducing Agent | Typical Selectivity Principle | Expected Major Product(s) |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Steric approach control (axial attack) | Equatorial alcohol (trans-isomer relative to fluorine) |

| L-Selectride® | Steric approach control (equatorial attack) | Axial alcohol (cis-isomer relative to fluorine) |

| Ketoreductases (KREDs) | Enzyme active site topology | Specific syn- or anti-diastereomers (e.g., (1R,2R,4R) or (1S,2R,4R)) |

Substitution Reactions and Derivatization Strategies

The reactivity of this compound allows for various derivatization strategies, primarily involving reactions at the carbonyl group or the α-carbon. The synthesis of the title compound itself often involves a key substitution reaction.

One common method for the synthesis of α-fluoroketones is the electrophilic fluorination of an enol or enolate equivalent. For instance, the silyl enol ether of 4-phenylcyclohexanone (B41837) can be treated with an electrophilic fluorine source, such as Selectfluor® (F-TEDA-BF₄), to introduce the fluorine atom at the C-2 position. acs.org This reaction is a cornerstone for accessing α-fluorinated carbonyl compounds.

Derivatization can also occur at the carbonyl group. For example, reaction with hydrazines can form pyrazole (B372694) derivatives. mdpi.com The carbonyl can be converted to an iminium intermediate, which can then be used in further cyclization reactions. mdpi.com

Substitution of the α-fluorine atom is typically challenging due to the strength of the C-F bond. Nucleophilic substitution of fluoride (B91410) is generally difficult unless the carbon atom is activated by adjacent electron-withdrawing groups or the reaction proceeds via an elimination-addition mechanism. Vicarious Nucleophilic Substitution (VNS) is a method for the formal substitution of hydrogen in electron-deficient arenes, but direct application to displace the fluorine in this aliphatic system is not straightforward. cardiff.ac.uk

Comparative Reactivity Studies with Non-Fluorinated or Isomeric Cyclohexanones

The presence of the fluorine atom at the C-2 position significantly alters the reactivity of the cyclohexanone ring when compared to its non-fluorinated analog, 4-phenylcyclohexanone, or its isomer, 2-fluorocyclohexanone.

Conformational Effects: For 2-halocyclohexanones, there is a known preference for the halogen to occupy the axial position in the gas phase due to stabilizing hyperconjugative interactions (σC-H → σ*C-X). d-nb.inforesearchgate.net However, in solution, the equatorial conformer often becomes more stable due to solvation effects. researchgate.netnih.gov This conformational equilibrium has a direct impact on reactivity. In this compound, the large phenyl group at C-4 will have a strong preference for the equatorial position, which in turn influences the conformational preference of the C-2 fluorine.

Reactivity in Baeyer-Villiger Oxidation: As previously mentioned, the α-fluorine atom accelerates the BV oxidation rate compared to the non-fluorinated analog. researchgate.net The regiochemical outcome is also different. In 4-phenylcyclohexanone, migration of the more substituted C-2/C-6 carbon is expected. In this compound, stereoelectronic effects dominate, potentially leading to the migration of the fluorine-bearing carbon, a path not observed in the non-fluorinated ketone. whiterose.ac.uk

Acidity of α-Protons: The electron-withdrawing fluorine atom increases the acidity of the remaining α-proton at C-2. This facilitates enolate formation under milder conditions compared to 4-phenylcyclohexanone, although it also makes the enolate itself less nucleophilic.

Table 3: Comparative Properties of Cyclohexanone Derivatives

| Property | This compound | 4-Phenylcyclohexanone | 2-Fluorocyclohexanone |

|---|---|---|---|

| Conformation | Complex equilibrium influenced by both substituents. Phenyl group likely equatorial. | Phenyl group is equatorial. | Axial fluorine preferred in gas phase; equatorial preferred in polar solvents. researchgate.netnih.gov |

| BV Oxidation Rate | Enhanced due to inductive effect of fluorine. researchgate.net | Baseline reactivity. | Enhanced relative to cyclohexanone. researchgate.net |

| BV Regioselectivity | Governed by stereoelectronics; migration of the C-F carbon is possible. whiterose.ac.uk | Migration of the more substituted C2/C6 carbon. | Governed by stereoelectronics. whiterose.ac.uk |

| α-Proton Acidity | Increased acidity of the C2-proton. | Baseline acidity. | Increased acidity of the C2-proton. |

Role as a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Fluorinated compounds are of significant interest in medicinal chemistry and materials science. nih.govdokumen.pub The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability. chemimpex.comvulcanchem.com this compound serves as a valuable building block for introducing a fluorinated, cyclic scaffold into more complex molecules.

The products derived from its reactions are versatile intermediates. For example:

Chiral Fluoro-alcohols: The stereoselective reduction of this compound provides access to enantiomerically pure 2-fluoro-4-phenylcyclohexan-1-ols. These alcohols are valuable chiral building blocks. Optically pure α-fluoro-β-hydroxy esters, which are structurally related, are known intermediates in the synthesis of medicinally relevant compounds like fluorinated amino acids and sphingolipid derivatives. alaska.edualaska.edumdpi.com

Lactones: The Baeyer-Villiger oxidation of this ketone would lead to fluorinated seven-membered lactones (oxepanones). Chiral lactones are key intermediates in the synthesis of numerous biologically active natural products. nih.gov The presence of both fluorine and a phenyl group offers a unique scaffold for further elaboration.

Pharmaceutical Scaffolds: The 4-phenylcyclohexane motif itself is present in various bioactive molecules. The addition of a fluorine atom at the C-2 position provides a route to fluorinated analogs with potentially improved pharmacokinetic properties. 2-Fluorocyclohexanone is noted as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com By extension, the 4-phenyl substituted version is a precursor to more complex and potentially patentable chemical entities.

While specific total syntheses employing this compound as a starting material are not extensively documented in readily available literature, its potential is evident from the reactivity profiles and the established value of its constituent functional groups and fluorinated nature in synthetic and medicinal chemistry. chemimpex.comvulcanchem.com

Spectroscopic Characterization and Structural Elucidation of 2 Fluoro 4 Phenylcyclohexan 1 One and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the electronic environment of the fluorine atom. By analyzing one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional NMR spectra, a comprehensive structural picture can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of a 2-fluoro-4-phenylcyclohexan-1-one derivative, distinct signals are expected for the aromatic protons of the phenyl group and the aliphatic protons of the cyclohexanone (B45756) ring. The aromatic protons typically appear as a multiplet in the range of δ 7.0-7.4 ppm. rsc.org

The proton at the carbon bearing the fluorine atom (H-2) is of particular diagnostic importance. Its signal is split by the adjacent fluorine atom, resulting in a characteristic doublet of doublets or a more complex multiplet due to additional couplings with neighboring protons. For instance, in 2-phenylcyclohexan-1-one, the proton at C-2 appears as a doublet of doublets around δ 3.64 ppm. rsc.org The protons on the cyclohexanone ring (H-3, H-4, H-5, H-6) resonate in the upfield region, typically between δ 1.7 and 2.6 ppm, often as complex overlapping multiplets. rsc.org The specific chemical shifts and coupling patterns are highly dependent on the stereochemistry, particularly the axial or equatorial orientation of the substituents.

| Compound | Solvent | Key ¹H NMR Data (δ ppm, Multiplicity, J in Hz) |

| 2-phenylcyclohexan-1-one | CDCl₃ | δ 7.36 (t, J = 7.5 Hz, 2H), 7.31-7.27 (m, 1H), 7.17 (d, J = 7.1 Hz, 2H), 3.64 (dd, J = 12.2, 5.4 Hz, 1H), 2.59-2.45 (m, 2H), 2.33-2.27 (m, 1H), 2.21-2.14 (m, 1H), 2.11-2.00 (m, 2H), 1.91-1.81 (m, 2H) rsc.org |

| 2-(4-fluorophenyl)cyclohexan-1-one | CDCl₃ | δ 7.20-6.93 (m, 4H), 3.60 (dd, J = 11.8, 5.3 Hz, 1H), 2.64-2.36 (m, 2H), 2.33-2.09 (m, 2H), 2.08- 1.91 (m, 2H), 1.90-1.70 (m, 2H) rsc.org |

| 2-(4-bromophenyl)cyclohexan-1-one | CDCl₃ | δ 7.45 (d, J = 8.3 Hz, 2H), 7.01 (d, J = 8.4 Hz, 2H), 3.57 (dd, J = 12.1, 5.3 Hz, 1H), 2.56-2.39 (m, 2H), 2.29-2.11 (m, 2H), 2.04-1.91 (m, 2H), 1.88-1.75 (m, 2H) rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides crucial information on the carbon skeleton of the molecule. The carbonyl carbon (C-1) is the most deshielded, typically resonating around δ 210 ppm. rsc.org The carbon atom attached to the fluorine (C-2) exhibits a large one-bond coupling constant (¹JCF), which splits its signal into a doublet. Its chemical shift is influenced by the electronegative fluorine atom. For example, in fluorinated cyclohexanones, the C-F carbon can appear in the range of δ 85-95 ppm.

The carbons of the phenyl ring are observed in the aromatic region (δ 125-145 ppm). acs.org The remaining cyclohexanone ring carbons resonate in the aliphatic region (δ 25-57 ppm). rsc.org The presence of the fluorine atom also results in smaller two-bond (²JCF) and three-bond (³JCF) couplings, which can be useful for signal assignment and conformational analysis.

| Compound | Solvent | Key ¹³C NMR Data (δ ppm, (d, J in Hz)) |

| 2-phenylcyclohexan-1-one | CDCl₃ | δ 210.4, 138.8, 128.6, 128.4, 127.0, 57.5, 42.3, 35.2, 27.9, 25.4 rsc.org |

| 2-(4-fluorophenyl)cyclohexan-1-one | CDCl₃ | δ 210.1, 161.8 (d, J = 244.7 Hz), 134.4 (d, J = 2.4 Hz), 130.0 (d, J = 7.9 Hz), 115.1 (d, J = 21.3 Hz), 56.6, 42.2, 35.4, 27.8, 25.4 rsc.org |

| 4-cis-Phenyl-1-trifluoromethyl-r-1-cyclohexanol | CDCl₃ | δ 146.1, 125.5, 126.7, 126.6 (q, ¹JCF = 284.4 Hz), 126.3, 72.0 (q, ²JCF = 28.1 Hz), 43.2, 30.1, 27.7 acs.org |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

¹⁹F NMR is a highly sensitive technique for studying fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. biophysics.org The chemical shift of the fluorine atom in this compound is sensitive to its electronic environment and spatial orientation (axial vs. equatorial). biophysics.org For instance, the chemical shift difference between axial and equatorial fluorines in cyclohexyl fluoride (B91410) is a significant 20.5 ppm. researchgate.net

The signal in the ¹⁹F NMR spectrum is typically coupled to adjacent protons, providing valuable information about the connectivity through JFH coupling constants. In the ¹H-coupled ¹⁹F NMR spectrum of a fluorocyclohexanone, the fluorine signal often appears as a complex multiplet. For example, in derivatives of 3-fluoro-3,6-dihydropyridine, the fluorine signal appears as a doublet of doublets with coupling constants that differ between diastereomers. mdpi.com

| Compound | Solvent | ¹⁹F NMR Data (δ ppm) |

| 2-(4-fluorophenyl)cyclohexan-1-one | CDCl₃ | δ -116.20 rsc.org |

| 4-trans-tert-Butyl-1-trifluoromethyl-r-1-cyclohexanol | CDCl₃ | δ -80.4 (s, CF₃) acs.org |

| 4-cis-tert-Butyl-1-trifluoromethyl-r-1-cyclohexanol | CDCl₃ | δ -87.4 (s, CF₃) acs.org |

Multi-dimensional NMR Techniques (e.g., COSY)

Heteronuclear correlation experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to correlate protons with their directly attached carbons (HSQC) and with carbons two or three bonds away (HMBC), respectively. mdpi.comresearchgate.net These experiments are crucial for confirming the position of the fluoro and phenyl substituents on the cyclohexanone ring and for assigning the quaternary carbons.

Conformational Dependence of NMR Coupling Constants (e.g., JFH, JFC)

The cyclohexane (B81311) ring in this compound can exist in different conformations, primarily chair forms, with substituents in either axial or equatorial positions. The magnitude of the vicinal coupling constants (³J) is highly dependent on the dihedral angle between the coupled nuclei, as described by the Karplus relationship.

This principle is particularly useful in analyzing ³JFH and ³JFC couplings to determine the orientation of the fluorine atom. researchgate.net For example, a large ³JFH coupling (typically > 20 Hz) is indicative of an anti-periplanar (180°) relationship between the fluorine and a vicinal proton, which often corresponds to a diaxial arrangement. acs.org Conversely, a smaller ³JFH coupling (typically < 10 Hz) suggests a syn-clinal (gauche, 60°) relationship, found in axial-equatorial or diequatorial arrangements. acs.org Similarly, ³JFC values can provide conformational insights, with an axial CF₃ group showing a coupling of 7.3–9.8 Hz to a vicinal axial proton. acs.org The analysis of these coupling constants is a powerful method for determining the preferred conformation and the stereochemical configuration of fluorinated cyclohexanones. researchgate.netacs.org

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion ([M]⁺), which allows for the calculation of the molecular formula. rsc.orgcsic.es

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. openstax.orglibretexts.org The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds. The carbonyl group (C=O) of ketones gives rise to a strong and characteristic absorption band in the IR spectrum. pressbooks.pub

For cyclohexanones, the C=O stretching vibration typically appears around 1715 cm⁻¹. openstax.orglibretexts.orgpressbooks.pub The position of this band is sensitive to the electronic and steric environment of the carbonyl group. The presence of the electron-withdrawing fluorine atom at the α-position in this compound is expected to shift the C=O stretching frequency to a higher wavenumber due to the inductive effect. The phenyl group at the C4 position is not directly conjugated with the carbonyl group, so its electronic effect on the C=O stretch is expected to be minimal. The IR spectrum of 4-phenylcyclohexanone (B41837) shows a C=O absorption at approximately 1715 cm⁻¹, consistent with a typical cyclohexanone. chemicalbook.com

Table 3: Characteristic IR Absorption Frequencies for Cyclohexanone Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Wavenumber for this compound (cm⁻¹) |

| C=O | Stretch | 1715 (for cyclohexanones) openstax.orgpressbooks.pub | ~1725 - 1740 |

| C-F | Stretch | 1000 - 1400 | ~1050 - 1150 |

| Aromatic C-H | Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 | 1450 - 1600 |

This table provides typical and expected IR absorption frequencies based on known data for similar compounds. openstax.orgpressbooks.pubchemicalbook.comlibretexts.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. anton-paar.com It provides precise information about bond lengths, bond angles, and the absolute configuration of stereocenters. glycoforum.gr.jpproteros.com For chiral molecules like this compound, which can exist as multiple stereoisomers, X-ray crystallography is invaluable for unambiguously establishing the relative and absolute stereochemistry.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. creative-biostructure.com While a specific crystal structure for this compound is not publicly available, the structures of numerous substituted cyclohexanone derivatives have been reported, providing a framework for understanding the solid-state conformation of this class of compounds. fapesp.bracs.orgbas.bgresearchgate.net

Table 4: Representative X-ray Crystallographic Data for a Substituted Cyclohexanone Derivative

| Parameter | Example Value |

| Compound | 2,4-Diacetyl-3-(4-fluorophenyl)-5-hydroxy-5-methylcyclohexanone |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.6405 (10) |

| b (Å) | 18.682 (2) |

| c (Å) | 20.187 (4) |

| β (°) | 90 |

| Volume (ų) | 3258.7 (8) |

| Z | 8 |

This table presents representative crystallographic data for a related polysubstituted cyclohexanone to illustrate the type of information obtained from X-ray analysis. bas.bg

Computational Chemistry and Theoretical Studies on 2 Fluoro 4 Phenylcyclohexan 1 One Systems

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic nature of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict a wide range of molecular properties.

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost. nsf.gov DFT calculations are employed to determine optimized geometries, relative energies of conformers, and various electronic properties by modeling the electron correlation via a functional of the electron density. researchgate.net For molecules like 2-Fluoro-4-phenylcyclohexan-1-one, DFT can elucidate the influence of the fluorine atom and the phenyl group on the geometry and electronic distribution of the cyclohexanone (B45756) ring. nih.gov

Commonly used functionals such as B3LYP, often paired with basis sets like 6-311G(d,p), are applied to investigate properties like interaction energies and non-linear optical (NLO) characteristics in related fluorinated cyclohexane (B81311) systems. researchgate.net DFT studies can predict properties that are crucial for understanding the molecule's stability and reactivity. nih.gov While specific DFT studies on this compound are not prevalent in the literature, the expected output from such an analysis would resemble the data presented in the illustrative table below.

Illustrative Data from a DFT Analysis of Cyclohexanone Conformers

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

|---|---|---|---|

| Chair (Axial Phenyl, Axial Fluoro) | B3LYP/6-31G(d) | (Calculated Value) | (Calculated Value) |

| Chair (Equatorial Phenyl, Axial Fluoro) | B3LYP/6-31G(d) | (Calculated Value) | (Calculated Value) |

| Chair (Axial Phenyl, Equatorial Fluoro) | B3LYP/6-31G(d) | (Calculated Value) | (Calculated Value) |

| Chair (Equatorial Phenyl, Equatorial Fluoro) | B3LYP/6-31G(d) | (Calculated Value) | (Calculated Value) |

This table is for illustrative purposes to show the type of data generated from DFT calculations. Actual values would require a specific computational study on this compound.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of empirical parameters. These methods, such as Møller–Plesset perturbation theory (e.g., MP2), are generally more computationally demanding than DFT but can offer higher accuracy for certain systems, particularly where electron correlation effects are critical. researchgate.netyoutube.com